REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)(N1C=CN=C1)=[O:2].[NH2:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[NH2:23])C(O)=O.C1C[O:27][CH2:26]C1>>[N:8]1([C:1]([C:16]2[CH:20]=[CH:21][C:22]3[NH:23][C:26](=[O:27])[NH:13][C:14]=3[CH:15]=2)=[O:2])[CH:12]=[CH:11][N:10]=[CH:9]1
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 days at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at 80° C. in water (100 mL)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was then cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C(=O)C1=CC2=C(NC(N2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.94 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |